molecular formula C14H19NO5 B6269490 methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate CAS No. 2413867-70-4

methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate

Cat. No.: B6269490
CAS No.: 2413867-70-4
M. Wt: 281.30 g/mol
InChI Key: JITXCZYPHZVRAJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate is an organic compound with the molecular formula C14H19NO5. It is a derivative of phenylalanine and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate typically involves the protection of the amino group of phenylalanine followed by esterification. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group. The reaction involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method is more sustainable and versatile compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
  • Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate is unique due to the presence of both a hydroxyl group and a Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

2413867-70-4

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-7-5-6-8-10(9)16/h5-8,11,16H,1-4H3,(H,15,18)

InChI Key

JITXCZYPHZVRAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)OC

Purity

95

Origin of Product

United States

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